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Compound of Interest

Compound Name: 2-Methoxyethane-1-sulfonamide

Cat. No.: B1611866 Get Quote

Section 1: Executive Summary & Molecular Identity
This guide provides a comprehensive technical overview of 2-Methoxyethane-1-sulfonamide
(CAS No. 51517-04-5), a molecule belonging to the sulfonamide class of compounds.[1][2]

Sulfonamides are a cornerstone functional group in medicinal chemistry, recognized for their

relative stability and presence in numerous therapeutic agents.[3][4] This document

synthesizes available data on the molecule's core physical and chemical properties, outlines a

validated synthetic route, presents a theoretical spectroscopic profile to aid in characterization,

and details standardized experimental protocols for property validation.

The molecule's structure is characterized by a methoxyethyl group attached to a sulfonamide

moiety.[1] Its predicted physicochemical properties, such as a negative LogP value, suggest a

high degree of hydrophilicity.[1][2][5] This guide is intended for researchers and scientists in

drug development, offering foundational data and practical methodologies for the handling,

characterization, and utilization of this compound.

Figure 1: Chemical structure of 2-Methoxyethane-1-sulfonamide.

Section 2: Core Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its

pharmacokinetic and pharmacodynamic behavior. The following table summarizes the known

and predicted properties of 2-Methoxyethane-1-sulfonamide.
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Property Value Source

IUPAC Name 2-methoxyethanesulfonamide PubChem[1]

CAS Number 51517-04-5 PubChem[1], ChemicalBook[6]

Molecular Formula C₃H₉NO₃S PubChem[1], ChemScene[2]

Molecular Weight 139.17 g/mol
ChemicalBook[6],

ChemScene[2]

Appearance White Solid ChemicalBook[6]

Boiling Point 135 °C at 0.3 Torr Guidechem[7]

Predicted pKa 10.36 ± 0.60 Guidechem[8]

Predicted LogP -1.08 to -1.2
ChemScene[2], PubChem[1]

[5]

Topological Polar Surface Area

(TPSA)
69.39 Å² ChemScene[2]

Discussion of Properties:

Acidity (pKa): The predicted pKa of 10.36 indicates that the sulfonamide proton (N-H) is

weakly acidic. This is a characteristic feature of primary sulfonamides.[9] In physiological

conditions (pH ~7.4), the molecule will exist predominantly in its neutral, non-ionized form. Its

solubility is expected to increase in alkaline solutions where the sulfonamide can be

deprotonated to form a water-soluble salt.[9]

Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) is consistently

negative, suggesting the compound is hydrophilic (more soluble in water than in octanol).[1]

[2][5] This property is crucial for assessing membrane permeability and general solubility,

indicating that poor aqueous solubility is unlikely to be a primary challenge for this molecule.

Boiling Point: The reported boiling point is measured under significant vacuum, a common

practice for compounds that may decompose at higher temperatures under atmospheric

pressure.[7] Due to the rigidity and polar nature of the sulfonamide group, these compounds

are typically crystalline solids with relatively high melting points.[3]
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Topological Polar Surface Area (TPSA): The TPSA of 69.39 Å² is a calculated metric used to

predict drug transport properties. This value is well within the typical range for orally

bioavailable drugs, suggesting good potential for membrane permeability.

Section 3: Chemical Identity and Synthesis
The Sulfonamide Functional Group
The sulfonamide functional group, R-S(=O)₂-NR₂, is a sulfonyl group linked to an amine.[3]

This group is a bioisostere of a carboxylate group but is significantly more stable towards

hydrolysis. Its geometry is tetrahedral at the sulfur atom, and the N-H bond is polarized by the

strongly electron-withdrawing sulfonyl group, accounting for its acidity.[4] In drug design, the

sulfonamide moiety often acts as a hydrogen bond donor and acceptor, facilitating interactions

with biological targets.

Laboratory-Scale Synthesis Protocol
A reliable synthesis for 2-Methoxyethane-1-sulfonamide has been reported and can be

executed as a three-step process starting from 1-bromo-2-methoxyethane.[6] This method is

robust and utilizes common laboratory reagents.

Step 1: Formation of Sodium 2-methoxyethane-1-sulfonate

Suspend 1-bromo-2-methoxyethane (21.3 mmol) in water (16 mL).

Add sodium sulfite (23.4 mmol) to the suspension.

Reflux the mixture for 24 hours.

Evaporate the solvent under reduced pressure. The resulting residue is slurried in chloroform

to yield the product as a white solid.

Step 2: Synthesis of 2-Methoxyethane-1-sulfonyl Chloride

To the solid from Step 1, add thionyl chloride (213 mmol) and a catalytic amount of N,N-

dimethylformamide (DMF, 1.06 mmol).

Stir the mixture at 100°C for 3 hours.
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Evaporate the excess thionyl chloride under reduced pressure.

Add chloroform to the residue and filter off any insoluble material. Evaporate the filtrate to

yield the crude sulfonyl chloride intermediate.

Step 3: Formation of 2-Methoxyethane-1-sulfonamide

To the crude 2-methoxyethane-1-sulfonyl chloride, add a 25% aqueous ammonia solution

(10 mL).

Stir the mixture at room temperature for 3 hours.

Evaporate the solvent under reduced pressure.

Add chloroform and filter off insoluble substances. Evaporate the solvent from the filtrate.

Purify the final residue by silica gel column chromatography (eluent: hexane/ethyl acetate =

3/7) to yield pure 2-methoxyethanesulfonamide.[6]
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Figure 2: Workflow diagram for the synthesis of 2-Methoxyethane-1-sulfonamide.
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Section 4: Theoretical Spectroscopic Profile
While experimental spectra for this specific molecule are not widely published, a theoretical

profile can be constructed based on its structure. This serves as a predictive guide for

researchers performing structural confirmation.[10][11]
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Technique Feature
Expected Chemical
Shift / Wavenumber

Rationale / Notes

¹H NMR -OCH₃ (Methoxy) ~3.3 ppm (singlet, 3H)

Singlet due to no

adjacent protons. Shift

is typical for a methyl

ether.

-O-CH₂- ~3.7 ppm (triplet, 2H)

Deshielded by the

adjacent oxygen. Split

into a triplet by the

neighboring -

CH₂SO₂-.

-CH₂-SO₂- ~3.2 ppm (triplet, 2H)

Deshielded by the

sulfonyl group. Split

into a triplet by the

neighboring -OCH₂-.

-SO₂NH₂
~5.0-7.0 ppm (broad

singlet, 2H)

Chemical shift can be

variable and

concentration-

dependent. Often

exchanges with D₂O.

¹³C NMR -OCH₃ ~59 ppm
Typical shift for a

methoxy carbon.

-OCH₂- ~70 ppm
Methylene carbon

attached to oxygen.

-CH₂-SO₂- ~55 ppm

Methylene carbon

attached to the

sulfonyl group.

IR Spectroscopy N-H Stretch
3300-3400 cm⁻¹ (two

bands)

Characteristic for a

primary sulfonamide (-

NH₂).

C-H Stretch 2850-3000 cm⁻¹ Aliphatic C-H bonds.
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S=O Stretch

1320-1360 cm⁻¹

(asymmetric)1140-

1180 cm⁻¹

(symmetric)

Strong, characteristic

absorptions for the

sulfonyl group.

C-O Stretch 1080-1150 cm⁻¹ Ether linkage.

Mass Spectrometry Molecular Ion [M]⁺ m/z = 139.03

Corresponds to the

monoisotopic mass of

C₃H₉NO₃S.[1]

[M+H]⁺ Adduct m/z = 140.04

Expected under

electrospray ionization

(ESI) in positive

mode.[5]

Fragmentation
Fragments at m/z =

108, 78, 59

Potential losses of -

OCH₃, -SO₂NH₂, and

CH₃OCH₂CH₂

respectively.

Section 5: Reactivity and Stability
The 2-methoxyethane-1-sulfonamide molecule is built upon the sulfonamide scaffold, which

is known for its general stability in drug discovery programs.[3]

Acid-Base Reactivity: The primary site of reactivity is the acidic N-H bond of the sulfonamide

group.[3] This site can be deprotonated by a suitable base. This property is often exploited to

create salt forms of sulfonamide-containing drugs to enhance aqueous solubility.[9]

Stability: The compound is stable enough to withstand refluxing conditions and heating to

100°C during its synthesis, indicating good thermal stability.[6] The C-O-C ether linkage and

the C-S and S-N bonds are chemically robust under typical physiological and storage

conditions.

Metabolic Considerations: In a biological context, sulfonamides can undergo metabolism.

While this specific molecule's metabolic fate is uncharacterized, common pathways for
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related structures include N-acetylation or conjugation.[9] The ether linkage could potentially

undergo O-demethylation.

Section 6: Standardized Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols should be employed to

measure key physicochemical properties. The following are field-proven, self-validating

methodologies appropriate for a drug development setting.

Protocol: Thermodynamic Aqueous Solubility
Determination
Causality: This protocol measures the equilibrium solubility, a critical parameter that influences

a drug's dissolution rate and bioavailability. It is designed to avoid the pitfalls of kinetic

measurements, which can be confounded by supersaturation and precipitation rates.[12]

Methodology:

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known

volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass

vial.

Equilibration: Tightly cap the vial and agitate the suspension at a constant temperature (e.g.,

25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A shaker or

rotator is ideal.

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15

minutes) to pellet the excess solid.

Sampling: Carefully remove an aliquot of the clear supernatant.

Dilution & Analysis: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or

methanol) and quantify the concentration of the dissolved compound using a validated

analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Validation: The presence of solid material at the end of the experiment confirms that the

initial amount was in excess, a prerequisite for a valid thermodynamic solubility
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measurement.

Add Excess Solid to Buffer

Equilibrate (24h at 25°C)

Centrifuge to Separate Phases

Verify: Is solid still present?

Sample Supernatant

Dilute and Quantify (HPLC/LC-MS)
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No (Repeat with more solid)
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Figure 3: Workflow for thermodynamic aqueous solubility measurement.

Protocol: Melting Point Determination
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Causality: The melting point is a fundamental indicator of a compound's purity and crystalline

lattice energy. A sharp melting range typically signifies high purity.

Methodology:

Sample Preparation: Finely powder a small amount of the dry, crystalline compound.

Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

Measurement: Place the capillary tube in a calibrated melting point apparatus.

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then

reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

Observation: Record the temperature at which the first drop of liquid appears (onset) and the

temperature at which the entire sample becomes a clear liquid (completion). The melting

"point" is reported as this range.

Section 7: Safety & Handling
According to the Globally Harmonized System (GHS) classifications available for this

compound, it should be handled with appropriate care.[1]

H303: May be harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Precautions: Standard laboratory personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Work should be performed in a well-ventilated area or a chemical fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/18951506
https://pubchem.ncbi.nlm.nih.gov/compound/18951506
https://www.chemscene.com/product/51517-04-5.html
https://en.wikipedia.org/wiki/Sulfonamide
https://www.nbinno.com/article/photoresist-chemicals/understanding-chemical-properties-applications-sulfonamide-derivatives-ye
https://pubchemlite.lcsb.uni.lu/e/compound/18951506
https://www.chemicalbook.com/synthesis/2-methoxyethane-1-sulfonamide.htm
https://wap.guidechem.com/trade/2-methoxyethane-1-sulfonamide-id2482852.html
https://www.guidechem.com/encyclopedia/2-methoxyethane-1-sulfonamide-dic1471610.html
https://www.biologydiscussion.com/veterinary-pharmacology/sulfonamides-chemistry-classification-and-adverse-reactions-animals/74478
https://www.lehigh.edu/~kjs0/carey-13.PDF
https://www.universalclass.com/articles/science/organic-chemistry/nmr-mass-spectrometry-and-infrared-spectroscopy.htm
https://books.rsc.org/books/edited-volume/1957/chapter/2606540/Physicochemical-Properties-and-Compound-Quality
https://www.benchchem.com/product/b1611866#physical-and-chemical-characteristics-of-2-methoxyethane-1-sulfonamide
https://www.benchchem.com/product/b1611866#physical-and-chemical-characteristics-of-2-methoxyethane-1-sulfonamide
https://www.benchchem.com/product/b1611866#physical-and-chemical-characteristics-of-2-methoxyethane-1-sulfonamide
https://www.benchchem.com/product/b1611866#physical-and-chemical-characteristics-of-2-methoxyethane-1-sulfonamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1611866?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

